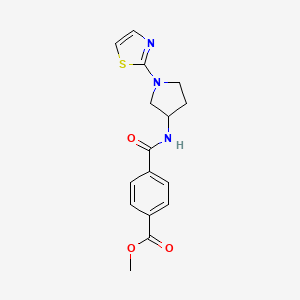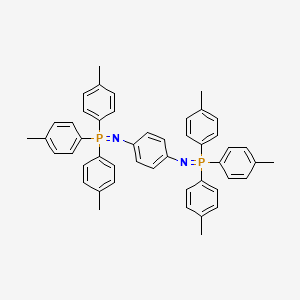
N,n'-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] is a chemical compound with the molecular formula C48H46N2P2 and a molecular weight of 712.858.
Mecanismo De Acción
Target of Action
The primary target of N,n’-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine, also known as N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide], is the perovskite solar cells (PSCs) . This compound plays a significant role in the performance of these solar cells.
Mode of Action
This compound interacts with its targets by acting as an efficient oxidation catalyst . It is involved in the trap-assisted recombination mechanism in PSCs . Despite the presence of traps at interfaces and grain boundaries, their neutral disposition along with the long-lived nature of holes leads to the high performance of PSCs .
Biochemical Pathways
The compound affects the recombination pathways in PSCs . It is involved in the trap-assisted recombination channels, including grain boundaries and interfaces, and their correlation to defect ions in PSCs .
Pharmacokinetics
The compound is co-sublimed at temperatures ranging from 135-160°C for the dopants to 250°C for the pure charge transport molecules .
Result of Action
The action of this compound results in enhanced performance of PSCs . It helps in achieving high device efficiency due to its role in the recombination of charge carriers in the device, which reduces the fill factor (FF) and the open-circuit voltage (VOC) of the solar cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the vacuum deposition process used in the preparation of PSCs requires a specific temperature range . Furthermore, the presence of traps at grain boundaries and interfaces can affect the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] typically involves the reaction of tris(4-methylphenyl)phosphine with p-phenylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methoxyphenyl)phosphine: An organophosphorus compound used as a ligand in organometallic chemistry.
Triphenylphosphine: A widely used ligand in homogeneous catalysis and organic synthesis.
Tris(4-methylphenyl)phosphine: Similar in structure but lacks the p-phenylenediamine linkage.
Uniqueness
N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] is unique due to its bis-phosphine imide structure, which allows it to form more stable and versatile complexes with metal ions compared to its analogs. This structural uniqueness enhances its applicability in various catalytic and material science applications.
Propiedades
IUPAC Name |
tris(4-methylphenyl)-[4-[[tris(4-methylphenyl)-λ5-phosphanylidene]amino]phenyl]imino-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2P2/c1-35-7-23-43(24-8-35)51(44-25-9-36(2)10-26-44,45-27-11-37(3)12-28-45)49-41-19-21-42(22-20-41)50-52(46-29-13-38(4)14-30-46,47-31-15-39(5)16-32-47)48-33-17-40(6)18-34-48/h7-34H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJWJTLJTUQIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)N=P(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
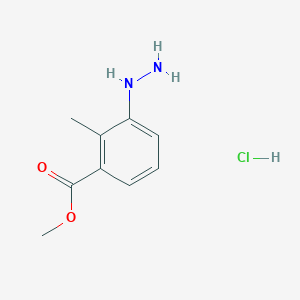


![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)
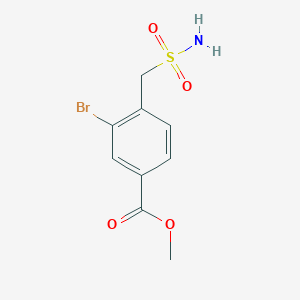
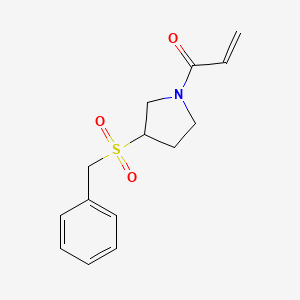
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2905089.png)
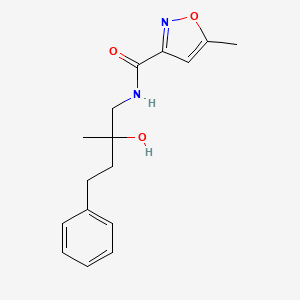
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)

